Dimethandrolone Undecanoate

Description

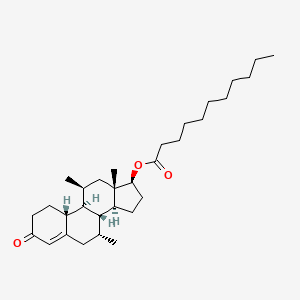

Structure

2D Structure

3D Structure

Properties

CAS No. |

366472-45-9 |

|---|---|

Molecular Formula |

C31H50O3 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

[(7R,8R,9S,10R,11S,13S,14S,17S)-7,11,13-trimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate |

InChI |

InChI=1S/C31H50O3/c1-5-6-7-8-9-10-11-12-13-28(33)34-27-17-16-26-30-21(2)18-23-19-24(32)14-15-25(23)29(30)22(3)20-31(26,27)4/h19,21-22,25-27,29-30H,5-18,20H2,1-4H3/t21-,22+,25+,26+,27+,29-,30+,31+/m1/s1 |

InChI Key |

FVICENFBEMJOCE-RTFNQGFNSA-N |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)C)C)C |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dimethandrolone Undecanoate; DMAU |

Origin of Product |

United States |

Foundational & Exploratory

Dimethandrolone Undecanoate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimethandrolone undecanoate (DMAU) is an investigational oral male contraceptive agent with a unique dual mechanism of action, exhibiting both androgenic and progestational activities. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of DMAU, focusing on its molecular interactions and physiological effects. Through a detailed examination of its receptor binding profile, metabolic pathway, and downstream signaling cascades, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of DMAU's core mechanism of action. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.

Introduction

This compound (DMAU), chemically known as 7α,11β-dimethyl-19-nortestosterone 17β-undecanoate, is a promising candidate for a once-daily oral male contraceptive pill.[1][2] Its development addresses the long-standing need for a reversible, user-friendly, and effective male contraceptive method. The primary mechanism of action of DMAU relies on its ability to suppress the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland, which in turn leads to a profound and reversible suppression of spermatogenesis.[3][4] This antigonadotropic effect is achieved through its dual activity as both a potent androgen and a progestin.[1][5]

Pharmacodynamics

Dual Receptor Agonism

DMAU is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).[6][7] DMA is the primary mediator of the pharmacological effects of DMAU.[6] DMA exhibits a strong affinity for and potent activation of both the androgen receptor (AR) and the progesterone receptor (PR).[8][9] This dual agonism is central to its contraceptive efficacy.

-

Androgenic Activity: The androgenic component of DMA is responsible for maintaining normal male secondary sexual characteristics and libido, thereby mitigating the symptoms of androgen deficiency that would otherwise result from the suppression of endogenous testosterone production.[7][8]

-

Progestational Activity: The progestational activity of DMA enhances the suppression of LH and FSH secretion, contributing significantly to the robust inhibition of spermatogenesis.[3][9]

The combined androgenic and progestational actions of DMA allow for effective gonadotropin suppression while providing adequate androgen replacement, a key feature for a viable male hormonal contraceptive.

Receptor Binding Affinity

The affinity of DMA for the androgen and progesterone receptors has been quantified in vitro. These studies demonstrate the potent and dual nature of its interaction with these nuclear receptors.

| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound |

| Dimethandrolone (DMA) | Androgen Receptor | 400 | Testosterone |

| Dimethandrolone (DMA) | Progesterone Receptor | 18 | Progesterone |

| Table 1: Relative Binding Affinity of Dimethandrolone (DMA) [7][8] |

Anabolic and Androgenic Effects

Preclinical studies in animal models have been conducted to characterize the anabolic and androgenic properties of DMAU. The classic Hershberger assay in castrated rats is a standard method to assess these effects by measuring the weight changes in androgen-sensitive tissues, such as the ventral prostate (androgenic) and the levator ani muscle (anabolic).

| Compound | Oral Androgenic Potency Ratio (vs. Methyltestosterone) | Oral Anabolic Potency Ratio (vs. Methyltestosterone) |

| Dimethandrolone (DMA) | 0.98 | 5.09 |

| This compound (DMAU) | 2.72 | 22.39 |

| Table 2: In Vivo Androgenic and Anabolic Potency of DMA and DMAU in Castrated Rats |

Data derived from ventral prostate and levator ani muscle weights in a 7-day bioassay.

Pharmacokinetics

Absorption and Metabolism

DMAU is designed for oral administration. The undecanoate ester at the 17β position enhances its lipophilicity, facilitating lymphatic absorption and bypassing first-pass liver metabolism, which is a common issue with oral testosterone preparations.[7] Co-administration with food, particularly a high-fat meal, significantly improves the oral bioavailability of DMAU and its active metabolite, DMA.[5]

Upon absorption, DMAU is hydrolyzed by esterases to release the active compound, DMA.[6] DMA is the primary circulating active metabolite responsible for the pharmacological effects.[6] Further metabolism of DMA is primarily mediated by the UDP-glucuronosyltransferase 2B17 (UGT2B17) enzyme in the intestine and liver, leading to the formation of DMA-glucuronide.[1]

Gonadotropin Suppression

Clinical studies in healthy men have demonstrated that daily oral administration of DMAU leads to a dose-dependent and marked suppression of serum LH, FSH, and testosterone concentrations.[4][7][10] Doses of 200 mg and 400 mg per day have been shown to effectively suppress testosterone levels to near-castrate levels, consistent with effective male contraception.[7][10]

| DMAU Daily Dose | Formulation | Mean LH Suppression | Mean FSH Suppression | Mean Testosterone Suppression |

| 200 mg | Castor Oil/Powder | Marked | Marked | Marked |

| 400 mg | Castor Oil/Powder | Marked | Marked | Marked |

| Table 3: Summary of Gonadotropin and Testosterone Suppression in a 28-Day Clinical Trial [7] |

Signaling Pathways

The mechanism of action of DMAU at the cellular level is mediated through the classical nuclear receptor signaling pathways of the androgen and progesterone receptors.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-R1881 (methyltrienolone) as the radioligand

-

Test compound (Dimethandrolone)

-

Unlabeled R1881 for determining non-specific binding

-

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Cytosol Preparation: Rat ventral prostates are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.

-

Assay Setup: In duplicate tubes, add a constant amount of [³H]-R1881 and varying concentrations of the test compound (DMA). A set of tubes with [³H]-R1881 and a saturating concentration of unlabeled R1881 is used to determine non-specific binding.

-

Incubation: Add the cytosol preparation to all tubes and incubate overnight at 4°C to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. The slurry is washed multiple times with buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Progesterone Receptor Transactivation Assay

This assay measures the ability of a test compound to activate the progesterone receptor and induce the expression of a reporter gene.

Materials:

-

A suitable cell line expressing the human progesterone receptor (e.g., T47D cells).

-

A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Test compound (Dimethandrolone).

-

Progesterone as a positive control.

-

Cell culture medium and reagents.

-

Luciferase assay system.

Procedure:

-

Cell Culture and Transfection: Culture the T47D cells in appropriate medium. Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).

-

Treatment: After transfection, treat the cells with varying concentrations of DMA or progesterone for 24 hours.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed reporter proteins.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Normalization: Normalize the luciferase activity to the activity of the control reporter (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

Data Analysis: Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 value.

Conclusion

This compound exerts its contraceptive effect through a well-defined mechanism of action centered on its dual androgenic and progestational activities. As the active metabolite, dimethandrolone potently activates both the androgen and progesterone receptors, leading to a robust and reversible suppression of gonadotropins and, consequently, spermatogenesis. Its favorable pharmacokinetic profile, including oral bioavailability when taken with food, makes it a promising candidate for a once-daily male contraceptive pill. Further research and clinical development will continue to elucidate the long-term safety and efficacy of this novel compound, with the potential to significantly expand contraceptive options for men.

References

- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 3. epa.gov [epa.gov]

- 4. This compound, a Novel, Nonaromatizable Androgen, Increases P1NP in Healthy Men Over 28 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]

- 8. policycommons.net [policycommons.net]

- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 10. endocrine.org [endocrine.org]

Dimethandrolone Undecanoate (DMAU): A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethandrolone undecanoate (DMAU), also known as CDB-4521, is an investigational oral androgen and progestin with potential as a once-daily male contraceptive pill. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of DMAU. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and reproductive health. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this promising compound.

Introduction

The development of a safe, effective, and reversible male hormonal contraceptive remains a significant goal in reproductive medicine.[1] this compound (DMAU) has emerged as a leading candidate, offering the convenience of oral administration and a dual mechanism of action that effectively suppresses spermatogenesis while maintaining androgen-dependent functions.[1] DMAU is a prodrug of dimethandrolone (DMA), a potent synthetic steroid with both androgenic and progestational activities.[2] This dual activity is crucial for its contraceptive effect, as it suppresses the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a profound decrease in intratesticular testosterone and cessation of sperm production.[2] This guide delves into the scientific foundation of DMAU, from its chemical synthesis to its biological effects observed in extensive preclinical and clinical investigations.

Discovery and Development

The quest for a male contraceptive pill has been ongoing for decades, with early efforts hampered by the rapid hepatic metabolism of oral testosterone formulations.[1] The development of DMAU represents a significant advancement in this field.

A patent for the parent compound, dimethandrolone (DMA; 7α,11β-dimethyl-19-nortestosterone), was first filed in 1997 and granted in 1999.[3] Subsequently, a patent for this compound (DMAU) and dimethandrolone buciclate was filed in 2002 and granted to the United States government in 2003.[3] DMAU was developed under the developmental code name CDB-4521 by the Contraceptive Development Branch of the National Institute of Child Health and Human Development (NICHD), a part of the U.S. National Institutes of Health.[3]

The addition of the undecanoate ester to the dimethandrolone molecule was a key innovation. This long-chain fatty acid ester enhances the lymphatic absorption of the compound when co-administered with food, bypassing some of the first-pass liver metabolism and slowing its clearance, which allows for once-daily dosing.[1] The first clinical studies of single-dose DMAU in men were published in 2014 and 2015, followed by a month-long continuous use study in 2018, all demonstrating promising safety and efficacy.[3]

Chemical Synthesis of this compound

This compound is a synthetic estrane steroid, specifically the 17β-undecanoate ester of 7α,11β-dimethyl-19-nortestosterone.[3] The synthesis of DMAU involves the esterification of the 17β-hydroxyl group of dimethandrolone with undecanoic acid or a more reactive derivative such as undecanoyl chloride.

General Synthesis Pathway

The synthesis can be generally described by the following reaction:

Illustrative Experimental Protocol for Esterification

While the exact industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis based on common esterification procedures and information from related patents is provided below.

Materials:

-

Dimethandrolone (7α,11β-dimethyl-19-nortestosterone)

-

Undecanoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethandrolone in anhydrous dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add pyridine, followed by the dropwise addition of undecanoyl chloride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Combine the fractions containing the pure product and concentrate to yield DMAU as a solid or oil. Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action

DMAU acts as a prodrug that is hydrolyzed in the body to its active form, dimethandrolone (DMA).[2] DMA exhibits both androgenic and progestogenic activity, which is central to its contraceptive effect.[2]

Signaling Pathway for Contraceptive Action

The dual activity of DMA leads to the suppression of gonadotropins through a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.

DMA's binding to androgen and progesterone receptors in the hypothalamus and pituitary gland leads to a potent suppression of Gonadotropin-Releasing Hormone (GnRH), LH, and FSH secretion.[2] The reduction in LH and FSH levels results in decreased intratesticular testosterone production and inhibition of spermatogenesis.[2]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of DMAU have been evaluated in several clinical trials.

Pharmacokinetics

The oral bioavailability of DMAU is significantly influenced by food and its formulation. When administered with a high-fat meal, the absorption of DMAU is markedly improved.[1] Different formulations have been tested, including powder-in-capsule, castor oil/benzyl benzoate, and self-emulsifying drug delivery systems (SEDDS).[1]

Table 1: Summary of Pharmacokinetic Parameters of DMAU and DMA in Healthy Men

| Parameter | 200 mg DMAU (Powder) | 400 mg DMAU (Powder) | 200 mg DMAU (Castor Oil) | 400 mg DMAU (Castor Oil) |

| DMAU Cmax (ng/mL) | 1.8 ± 1.2 | 4.5 ± 2.9 | 3.5 ± 2.0 | 8.1 ± 4.5 |

| DMAU AUC0-24h (ng·h/mL) | 12.8 ± 8.1 | 35.5 ± 22.4 | 26.6 ± 14.5 | 67.2 ± 37.1 |

| DMA Cmax (ng/mL) | 0.8 ± 0.5 | 1.9 ± 1.1 | 1.5 ± 0.8 | 3.5 ± 1.8 |

| DMA AUC0-24h (ng·h/mL) | 5.8 ± 3.5 | 14.9 ± 8.4 | 11.8 ± 6.2 | 28.5 ± 14.8 |

| Tmax (h) | ~4-8 | ~4-8 | ~4-8 | ~4-8 |

Data are presented as mean ± standard deviation. Data are compiled from representative Phase 1 clinical trial results. Cmax = Maximum serum concentration; AUC0-24h = Area under the concentration-time curve from 0 to 24 hours; Tmax = Time to reach maximum concentration.

Pharmacodynamics

Daily oral administration of DMAU leads to a dose-dependent suppression of serum gonadotropins and testosterone.

Table 2: Pharmacodynamic Effects of 28-Day DMAU Administration in Healthy Men

| Parameter | Placebo | 100 mg DMAU | 200 mg DMAU | 400 mg DMAU |

| Mean Testosterone Suppression (%) | -5 ± 15 | -58 ± 20 | -85 ± 10 | -95 ± 5 |

| Mean LH Suppression (%) | -8 ± 20 | -65 ± 25 | -90 ± 8 | -98 ± 2 |

| Mean FSH Suppression (%) | -10 ± 22 | -60 ± 30 | -88 ± 12 | -97 ± 3 |

Data are presented as mean ± standard deviation. Suppression is calculated relative to baseline values.

Safety and Tolerability

Across multiple Phase 1 clinical trials, DMAU has been generally well-tolerated.[1]

Table 3: Summary of Safety and Tolerability Findings

| Adverse Event/Side Effect | Frequency/Observation |

| Weight Gain | Mild to moderate, dose-dependent |

| HDL Cholesterol | Mild decrease |

| Liver Function Tests | No clinically significant changes |

| Kidney Function Tests | No clinically significant changes |

| Mood and Sexual Function | No significant adverse effects reported at effective doses |

| Acne and Erythrocytosis | Not commonly reported |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the evaluation of DMAU.

Phase 1 Clinical Trial Workflow

A typical Phase 1, double-blind, randomized, placebo-controlled, dose-escalating study for oral DMAU follows a structured workflow.

Inclusion Criteria: Healthy men, typically aged 18-50, with normal reproductive function and a body mass index (BMI) within a specified range.

Exclusion Criteria: Clinically significant abnormalities in medical history, physical examination, or laboratory tests; use of medications that could interfere with the study drug.

Assessments:

-

Safety: Monitoring of adverse events, vital signs, and clinical laboratory tests (hematology, chemistry, liver and renal function).

-

Pharmacokinetics: Serial blood sampling to measure serum concentrations of DMAU and DMA.

-

Pharmacodynamics: Measurement of serum LH, FSH, total and free testosterone, sex hormone-binding globulin (SHBG), and other relevant hormones.

Quantification of DMAU and DMA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the accurate quantification of DMAU and its active metabolite DMA in serum.

Sample Preparation:

-

Protein Precipitation: Serum samples are treated with a solvent such as acetonitrile, often containing an internal standard (e.g., deuterated DMAU and DMA), to precipitate proteins.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant containing the analytes is transferred to a clean tube.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid), is used to separate DMAU and DMA from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for DMAU, DMA, and their internal standards are monitored.

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of DMA for the androgen receptor (AR).

Principle: The assay measures the ability of a test compound (DMA) to compete with a radiolabeled androgen (e.g., ³H-R1881) for binding to the AR.

Protocol Outline:

-

Receptor Preparation: A source of AR is required, typically from rat prostate cytosol or recombinant human AR.

-

Incubation: A constant concentration of the AR and the radiolabeled ligand are incubated with varying concentrations of the unlabeled competitor (DMA or a reference compound like dihydrotestosterone).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated from the IC50 value.

Conclusion

This compound represents a significant step forward in the development of a male oral contraceptive. Its unique chemical structure and dual androgenic/progestogenic mechanism of action allow for effective suppression of spermatogenesis with once-daily oral dosing. Extensive preclinical and Phase 1 clinical studies have demonstrated a promising safety and tolerability profile. The data summarized in this technical guide underscore the potential of DMAU as a viable option for male hormonal contraception. Further long-term studies are necessary to fully establish its efficacy and safety for widespread use. This document provides a foundational resource for the scientific and drug development communities to build upon as research in this critical area of reproductive health continues.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Dimethandrolone Undecanoate (DMAU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethandrolone undecanoate (DMAU), also known as CDB-4521, is a promising investigational androgenic anabolic steroid (AAS) and progestogen under development as a potential oral male contraceptive.[1] Its unique chemical structure is designed to overcome the limitations of orally administered testosterone, offering a favorable pharmacokinetic profile and a dual mechanism of action that effectively suppresses gonadotropins. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and pharmacokinetics of DMAU, supported by experimental data and methodologies.

Chemical Properties and Structure

DMAU is a synthetic estrane steroid, specifically the 17β-undecanoate ester of dimethandrolone (DMA).[1][2] The core structure is a modification of 19-nortestosterone, featuring two key methyl groups at the 7α and 11β positions.[2] These modifications are crucial for its biological activity and metabolic stability.

Table 1: Physicochemical Properties of this compound (DMAU)

| Property | Value | References |

| IUPAC Name | [(7R,8R,9S,10R,11S,13S,14S,17S)-7,11,13-trimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | [2][3] |

| Synonyms | DMAU, CDB-4521, Dimethandrolone undecylate | [1] |

| Molecular Formula | C₃₁H₅₀O₃ | [2][4][5][6] |

| Molecular Weight | 470.73 g/mol | [2][4][5][6][7] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), poorly soluble in water. | [2] |

| CAS Number | 366472-45-9 | [2][4][5] |

Stereochemistry

The stereochemistry of DMAU is critical to its biological activity. It is the 17β-undecanoate ester of 7α,11β-dimethyl-19-nortestosterone. The specific spatial arrangement of the methyl groups and the ester side chain influences its binding affinity to androgen and progesterone receptors. Studies have shown that the 11α-methyl stereoisomer of DMA is significantly less active, highlighting the importance of the 11β configuration for its potent biological effects.[5]

Mechanism of Action

DMAU functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).[1][3] DMA is a potent agonist of both the androgen receptor (AR) and the progesterone receptor (PR).[1][4] This dual agonism is central to its contraceptive efficacy.

-

Androgenic Activity : As an androgen, DMA stimulates the AR, which is essential for maintaining male secondary sexual characteristics and libido, thereby mitigating the side effects of testosterone suppression.[1]

-

Progestogenic Activity : The progestogenic activity of DMA enhances the suppression of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[3][8]

This combined androgenic and progestogenic action leads to a profound and reversible suppression of spermatogenesis.[1][2]

Table 2: Receptor Binding Affinity of Dimethandrolone (DMA)

| Receptor | Relative Binding Affinity | Reference |

| Androgen Receptor (AR) | 400% of testosterone | [4] |

| Progesterone Receptor (PR) | 18% of progesterone | [4] |

Signaling Pathways

The binding of DMA to the androgen and progesterone receptors initiates a cascade of intracellular events that ultimately leads to the suppression of gonadotropin release.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Single, Escalating Dose Pharmacokinetics, Safety and Food Effects of a New Oral Androgen this compound in Man: A prototype oral male hormonal contraceptive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. S-EPMC4069217 - Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive. - OmicsDI [omicsdi.org]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

in vitro binding affinity of DMAU to androgen and progesterone receptors

An In-Depth Technical Guide on the In Vitro Binding Affinity of Dimethandrolone Undecanoate (DMAU) to Androgen and Progesterone Receptors

Introduction

This compound (DMAU), also known by its developmental code name CDB-4521, is an investigational steroid medication with potential application as a once-daily oral male contraceptive.[1][2] DMAU itself is a prodrug, which upon administration is hydrolyzed by esterases in the body to its active metabolite, dimethandrolone (DMA).[3][4][5] DMA is a potent synthetic steroid that exhibits both androgenic and progestogenic activity.[1][6] This dual-action mechanism is key to its contraceptive effect, as it binds to and activates both the androgen receptor (AR) and the progesterone receptor (PR).[2][4][5][7] The activation of these receptors leads to a potent antigonadotropic effect, suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses spermatogenesis and endogenous testosterone production.[1][4] Unlike testosterone, DMA is not aromatized into estrogen, nor is it metabolized by 5α-reductase.[2][6] This technical guide provides a detailed overview of the in vitro binding affinity of DMA for AR and PR, outlines the experimental protocols used for these determinations, and presents the underlying signaling pathways.

Quantitative Binding Affinity Data

The efficacy of DMA as a dual-action agent is rooted in its high binding affinity for both the androgen and progesterone receptors. In vitro competitive binding assays have been employed to quantify this affinity relative to endogenous hormones. The data reveals that DMA is a highly potent androgen with significant progestational activity.

Table 1: Relative Binding Affinity of Dimethandrolone (DMA) and Reference Compounds

| Receptor | Compound | Relative Binding Affinity (%) | Reference |

| Androgen Receptor (AR) | Dimethandrolone (DMA) | 400% | [2] |

| Testosterone (T) | 100% (Reference) | [2] | |

| Progesterone Receptor (PR) | Dimethandrolone (DMA) | 18% | [2] |

| Progesterone | 100% (Reference) | [2] |

Note: Relative binding affinity is determined through in vitro receptor binding studies, comparing the concentration of the test compound required to displace a radiolabeled ligand with that of the reference compound.

Mechanism of Action and Signaling Pathway

DMAU functions as a prodrug, delivering the biologically active DMA to the system. DMA then acts as an agonist at both AR and PR, initiating downstream signaling cascades that result in gonadotropin suppression.

Caption: Mechanism of DMAU action from prodrug to receptor activation.

Experimental Protocols

The binding affinities of DMA to the androgen and progesterone receptors are determined using in vitro radioligand competitive binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions.[8]

Radioligand Binding Assay for Androgen Receptor (AR)

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound (e.g., DMA) for the AR.

-

Receptor Preparation: A source of AR is prepared. This is commonly a cytosol fraction isolated from the prostate tissue of rats or from cells engineered to express recombinant human AR.[5][9][10] The tissue is homogenized in a buffer and centrifuged to produce a supernatant containing the cytosolic receptors.[11]

-

Assay Setup: The assay is performed in a multi-well plate format.[9][12] Each well contains:

-

The AR preparation.

-

A fixed concentration of a high-affinity radiolabeled androgen, typically [³H]-methyltrienolone (R1881), which serves as the reporter ligand.[10]

-

Varying concentrations of the unlabeled test compound (DMA). A control series with unlabeled testosterone is also run to establish a reference curve.[13]

-

-

Incubation: The plates are incubated to allow the ligands to reach binding equilibrium with the receptor. This is typically done at 4°C for several hours to overnight.[10]

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.[8][14] The filters trap the larger receptor-ligand complexes while the smaller, free radioligand passes through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]

-

Data Analysis: The amount of bound [³H]-R1881 decreases as the concentration of the competing unlabeled ligand (DMA) increases. A competition curve is generated by plotting the percentage of bound radioligand against the log concentration of the competitor. From this curve, the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the test compound for the receptor.[8][13]

Radioligand Binding Assay for Progesterone Receptor (PR)

The protocol for determining PR binding affinity is analogous to the AR assay, with specific modifications for the receptor and ligands.

-

Receptor Preparation: The source for PR is typically cytosol from the uteri of estrogen-primed rabbits or from human breast cancer cell lines (e.g., T47D) known to express high levels of PR.[5] Recombinant human PR can also be used.[5]

-

Assay Setup: The assay mixture includes the PR preparation, a fixed concentration of a radiolabeled progestin such as [³H]-promegestone (R5020), and varying concentrations of the test compound (DMA).[5][15]

-

Incubation, Separation, and Quantification: These steps are performed similarly to the AR binding assay.

-

Data Analysis: An IC₅₀ value for DMA is determined from the competition curve, which is then used to calculate its binding affinity (Ki) for the progesterone receptor.

Caption: General workflow for an in vitro competitive binding assay.

Conclusion

Dimethandrolone (DMA), the active metabolite of DMAU, is a potent agonist of both the androgen and progesterone receptors. In vitro binding studies confirm that it possesses a significantly higher affinity for the androgen receptor than testosterone and a substantial affinity for the progesterone receptor.[2][5] This dual androgenic and progestogenic profile is a key characteristic that makes DMAU a promising candidate for a single-agent male hormonal contraceptive. The standardized radioligand binding assays provide a robust framework for quantifying these interactions, offering critical data for drug development and mechanistic understanding. The combined activities of DMA effectively suppress the hormonal cascade required for spermatogenesis, providing the basis for its intended therapeutic use.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a new potent orally active androgen with progestational activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethandrolone - Wikipedia [en.wikipedia.org]

- 7. malecontraception.center [malecontraception.center]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 13. Inhibition of androgen receptor binding by natural and synthetic steroids in cultured human genital skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. academic.oup.com [academic.oup.com]

The Metabolic Journey of Dimethandrolone Undecanoate: A Technical Guide to its Metabolism and Clearance

An In-depth Exploration for Researchers and Drug Development Professionals

Dimethandrolone undecanoate (DMAU), an investigational oral androgen, holds promise as a potential male hormonal contraceptive. Its efficacy and safety profile are intrinsically linked to its metabolic fate and clearance from the body. This technical guide provides a comprehensive overview of the current understanding of DMAU's metabolism and pharmacokinetics, drawing upon key clinical and in vitro studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

DMAU, a prodrug, undergoes a series of transformations following oral administration. Its journey through the body is characterized by rapid conversion to its active metabolite and subsequent extensive metabolism, which significantly influences its bioavailability and therapeutic action.

Absorption and the Critical Role of Food and Formulation

The oral bioavailability of DMAU is notably low and variable.[1][2][3] Clinical studies have consistently demonstrated that co-administration with a high-fat meal markedly enhances its absorption.[4][5][6] This food effect is a critical consideration for its clinical development and patient guidance.

Different oral formulations also impact the absorption and subsequent conversion of DMAU to its active form. Studies have compared powder-in-capsule formulations with those in castor oil or self-emulsifying drug delivery systems (SEDDS).[7][8] While the powder formulation resulted in lower conversion of DMAU to its active metabolite, dimethandrolone (DMA), the castor oil and SEDDS formulations enhanced this conversion in vivo.[7]

Metabolism: From Prodrug to Active Metabolite and Beyond

Once absorbed, DMAU is rapidly hydrolyzed to its active metabolite, dimethandrolone (DMA; 7α,11β-dimethyl-19-nortestosterone).[1][9] DMA is a potent androgen and progestin, and its dual activity is central to its contraceptive effect by suppressing gonadotropins.[4][9]

The primary clearance pathway for DMA is glucuronidation.[1][10] In vitro studies using human hepatocytes and in vivo analysis of serum samples have identified DMA-glucuronide (DMA-G) as the major metabolite.[1][11] The formation of an androstenedione analog of DMA has also been observed as a minor metabolic pathway in vitro.[1][12]

A key enzyme responsible for the glucuronidation of DMA is UDP-glucuronosyltransferase 2B17 (UGT2B17).[1][2][3] This enzyme is highly expressed in the intestine and liver and is known for its genetic polymorphism, which contributes to the observed inter-individual variability in DMA bioavailability.[1][2][3] A smaller contribution from the UGT1A9 isoform has also been noted.[1][10][11] Due to its extensive first-pass metabolism, particularly intestinal glucuronidation by UGT2B17, the systemic exposure to active DMA is limited.[1][2][3][12]

Unlike testosterone, DMA is not aromatized to estrogenic products and is not 5α-reduced.[4][9] This characteristic may offer a more favorable safety profile concerning prostate stimulation.[4]

Clearance

The primary route of clearance for DMA is through the formation of DMA-G, which is then expected to be eliminated via urine and feces. The half-life of DMA has been reported to be approximately 3.5 hours, while the half-life of DMA-G is around 4.7 hours.[1]

Pharmacokinetic Data Summary

The pharmacokinetic parameters of DMAU and its active metabolite DMA have been characterized in several Phase 1 clinical trials. The following tables summarize the key quantitative data from these studies, highlighting the effects of dose, formulation, and food.

Table 1: Pharmacokinetic Parameters of DMAU and DMA after a Single Oral Dose (Powder in Capsule) with a High-Fat Meal [4]

| Parameter | 200 mg Dose (Mean ± SEM) | 400 mg Dose (Mean ± SEM) | 800 mg Dose (Mean ± SEM) |

| DMAU | |||

| AUC₀₋₂₄ (ng·h/mL) | 13.9 ± 3.0 | 33.1 ± 6.3 | 55.4 ± 10.7 |

| Cₘₐₓ (ng/mL) | 2.5 ± 0.5 | 5.6 ± 1.0 | 9.0 ± 1.6 |

| Cₐᵥ₉ (ng/mL) | 0.6 ± 0.1 | 1.4 ± 0.3 | 2.3 ± 0.4 |

| Tₘₐₓ (h) | 6.0 ± 0.7 | 6.4 ± 0.7 | 6.4 ± 0.6 |

| DMA | |||

| AUC₀₋₂₄ (ng·h/mL) | 9.6 ± 1.7 | 27.2 ± 4.5 | 33.4 ± 5.9 |

| Cₘₐₓ (ng/mL) | 0.9 ± 0.2 | 2.5 ± 0.4 | 2.9 ± 0.5 |

| Cₐᵥ₉ (ng/mL) | 0.4 ± 0.1 | 1.1 ± 0.2 | 1.4 ± 0.2 |

| Tₘₐₓ (h) | 6.8 ± 0.8 | 7.2 ± 0.7 | 7.6 ± 0.8 |

Table 2: Comparison of DMA and DMAU Pharmacokinetics for Different Formulations (400 mg Dose with Food) [7]

| Parameter (Mean ± SEM) | Powder in Capsule | Castor Oil | SEDDS |

| DMAU | |||

| AUC₀₋₂₄ (ng·h/mL) | 33.1 ± 6.3 | 19.4 ± 3.4 | 22.1 ± 4.1 |

| Cₘₐₓ (ng/mL) | 5.6 ± 1.0 | 3.5 ± 0.6 | 4.0 ± 0.7 |

| DMA | |||

| AUC₀₋₂₄ (ng·h/mL) | 27.2 ± 4.5 | 35.8 ± 6.2 | 34.1 ± 5.9 |

| Cₘₐₓ (ng/mL) | 2.5 ± 0.4 | 3.3 ± 0.6 | 3.1 ± 0.5 |

| DMA/DMAU AUC Ratio | 0.8 ± 0.1 | 1.8 ± 0.3 | 1.5 ± 0.3 |

Experimental Protocols

The characterization of DMAU's metabolism and pharmacokinetics has been primarily achieved through well-controlled Phase 1 clinical trials and in vitro laboratory experiments.

Clinical Trial Design

The clinical studies cited were typically randomized, double-blind, placebo-controlled, dose-escalating trials conducted in healthy male volunteers.[4][9][13]

-

Participants: Healthy men, generally between the ages of 18 and 50, were recruited.[9][13]

-

Dosing Regimen: Single or multiple ascending doses of DMAU were administered. For food-effect studies, participants received the drug in both fasting and fed (typically after a high-fat meal) states.[4][5]

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points over a 24-hour period (e.g., -0.5, 0, 0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours) following drug administration to determine the serum concentrations of DMAU and DMA.[7]

-

Safety Monitoring: Vital signs, electrocardiograms, and clinical laboratory tests (chemistry panel, liver function tests, complete blood counts) were monitored throughout the studies.[4][7]

-

Hormone Analysis: Serum levels of testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and other relevant hormones were measured to assess the pharmacodynamic effects of DMAU.[7][9]

References

- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Single, Escalating Dose Pharmacokinetics, Safety and Food Effects of a New Oral Androgen this compound in Man: A prototype oral male hormonal contraceptive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-EPMC4069217 - Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive. - OmicsDI [omicsdi.org]

- 7. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. multisearch.mq.edu.au [multisearch.mq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Dimethandrolone Undecanoate: A Technical Whitepaper on its Potential as a Male Contraceptive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethandrolone undecanoate (DMAU) is an investigational androgenic anabolic steroid (AAS) and progestin with the potential to be a first-in-class, single-agent oral male contraceptive.[1] This document provides a comprehensive technical overview of DMAU, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, based on available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and development in the field of male hormonal contraception.

Mechanism of Action

DMAU functions as a prodrug, being hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).[2][3] DMA exhibits both androgenic and progestogenic activity, which is crucial for its contraceptive effect.[4][5][6] By acting as a potent agonist for both the androgen receptor (AR) and the progesterone receptor (PR), DMA effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis.[1][4] This dual activity leads to a profound and reversible suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn ceases the endogenous production of testosterone and disrupts spermatogenesis.[5][7] The androgenic properties of DMA also serve to maintain normal male secondary sexual characteristics and libido, mitigating the effects of testosterone suppression.[8]

Pharmacokinetics

The undecanoate ester of DMAU enhances its oral bioavailability and slows its clearance.[4][9] Co-administration with food, particularly a high-fat meal, significantly improves the absorption of DMAU and its conversion to DMA.[6][7][10] Pharmacokinetic studies have shown that with food, serum levels of DMA are detectable and show a dose-incremental increase.[6][10] Peak serum concentrations of DMA are typically observed 4-8 hours after oral administration.[6][10] The metabolism of DMA is primarily mediated by the UGT2B17 enzyme in the intestine and liver through glucuronidation.[3]

Clinical Data

Efficacy: Hormonal Suppression

Clinical trials have demonstrated that daily oral administration of DMAU leads to a significant, dose-dependent suppression of serum LH, FSH, and testosterone.[4][7][11] At a dose of 400 mg/day, DMAU achieves marked suppression of these hormones to levels consistent with effective male contraception.[4][7][9][12]

Table 1: Summary of Hormonal Suppression with 28-Day Oral DMAU Administration

| Parameter | Placebo | 100 mg DMAU | 200 mg DMAU | 400 mg DMAU |

| LH (IU/L) | No significant change | ↓ | ↓↓ | Marked Suppression (<1.0)[4][7] |

| FSH (IU/L) | No significant change | ↓ | ↓↓ | Marked Suppression (<1.0)[4][7] |

| Testosterone (ng/dL) | No significant change | ↓ | ↓↓ | Marked Suppression (<50)[4][7] |

Data compiled from published clinical trial results. "↓" indicates a decrease, and "↓↓" indicates a more substantial decrease.

Safety and Tolerability

DMAU has been generally well-tolerated in clinical studies of up to 28 days.[4][7][12] No serious adverse events have been reported.[4][7] The most commonly observed side effects include mild weight gain and a decrease in HDL cholesterol.[1][4][9] Importantly, there have been no clinically significant changes in liver or kidney function tests.[1][8][9]

Table 2: Key Safety Parameters from a 28-Day Oral DMAU Clinical Trial

| Parameter | Direction of Change with Increasing DMAU Dose | Magnitude |

| Weight | Increase[4][9] | Mild (3-9 pounds)[1] |

| HDL Cholesterol | Decrease[4][9] | Mild[1][9] |

| Hematocrit | Increase[4] | Statistically significant but not clinically concerning |

| Sexual Desire | Decrease[4] | Statistically significant but not affecting sexual satisfaction |

| Liver Function Tests | No clinically significant change[1][8][9] | N/A |

| Kidney Function Tests | No clinically significant change[1][9] | N/A |

Experimental Protocols

Phase I Clinical Trial Workflow

The clinical development of DMAU has followed a standard Phase I trial design to assess its safety, tolerability, and pharmacokinetics.

Hormone Level Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is utilized for the sensitive and specific quantification of serum testosterone, LH, and FSH.

-

Sample Preparation:

-

A 100 µL serum sample is aliquoted.

-

An internal standard (e.g., deuterated testosterone) is added.

-

Proteins are precipitated using acetonitrile.

-

The supernatant containing the analytes is extracted via liquid-liquid extraction (e.g., with ethyl acetate:hexane).

-

The organic layer is collected and dried under nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solvent (e.g., 70:30 water:methanol).

-

-

Chromatographic Separation:

-

An HPLC system with a C18 column is used.

-

A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol is employed to separate the hormones.

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each hormone and the internal standard, ensuring high specificity and accurate quantification.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of each hormone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Semen Analysis

Semen analysis is performed according to the World Health Organization (WHO) guidelines to assess sperm parameters.

-

Sample Collection:

-

Samples are collected by masturbation after a period of 2-7 days of sexual abstinence.

-

The sample is collected in a clean, wide-mouthed container.

-

-

Initial Macroscopic Examination:

-

The sample is allowed to liquefy at room temperature for 15-20 minutes.

-

Volume, viscosity, color, and pH are recorded.

-

-

Microscopic Examination:

-

Sperm Concentration: A small volume of the liquefied sample is loaded into a counting chamber (e.g., Makler chamber), and the number of sperm is counted under a microscope. The concentration is expressed as millions of sperm per milliliter.

-

Sperm Motility: The percentage of motile sperm is assessed, and motility is categorized (e.g., progressive, non-progressive, immotile).

-

Sperm Morphology: A smear of the semen is stained (e.g., with Giemsa or Papanicolaou stain), and the percentage of sperm with normal morphology is determined based on strict criteria for the head, midpiece, and tail.

-

Sperm Vitality: If a high percentage of sperm are immotile, a vitality test (e.g., eosin-nigrosin staining) is performed to differentiate between live, non-motile sperm and dead sperm.

-

Future Directions

The promising results from initial clinical trials support the continued development of DMAU as a male contraceptive.[4][7] Longer-term studies are necessary to confirm its efficacy in suppressing spermatogenesis to the threshold required for contraception (<1 million sperm/mL) and to further evaluate its long-term safety profile, including its effects on bone mineral density and cardiovascular health.[9] Additionally, research into alternative formulations, such as long-acting injectables, is underway to provide more contraceptive options for men.[13]

Conclusion

This compound represents a significant advancement in the development of a male hormonal contraceptive. Its dual androgenic and progestogenic activity allows for effective suppression of gonadotropins and testosterone while maintaining essential male physiological functions. The data gathered to date from Phase I clinical trials indicate a favorable safety and tolerability profile. Further clinical investigation is warranted to fully establish DMAU as a safe, effective, and reversible contraceptive option for men.

References

- 1. mail.biochemia-medica.com [mail.biochemia-medica.com]

- 2. medicallabnotes.com [medicallabnotes.com]

- 3. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Plan a Phase 1 Clinical Trial | ACM Global Laboratories [acmgloballab.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. careers.iconplc.com [careers.iconplc.com]

- 8. urology.or.kr [urology.or.kr]

- 9. The Sixth Edition of the WHO Manual for Human Semen Analysis: A Critical Review and SWOT Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Semen quality parameters according to the World Health Organisation (WHO) [institutobernabeu.com]

- 11. Radioimmunoassay - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Phase 1 Clinical Trial Study Design - BioPharma Services [biopharmaservices.com]

Methodological & Application

Application Notes & Protocols for the Quantification of Dimethandrolone Undecanoate in Serum

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethandrolone undecanoate (DMAU) is an investigational androgenic/anabolic steroid and a potential male contraceptive.[1][2] As a prodrug, DMAU is converted in the body to its active form, dimethandrolone (DMA).[1] Accurate quantification of both DMAU and DMA in serum is critical for pharmacokinetic (PK), pharmacodynamic (PD), and safety assessments in clinical and preclinical studies.[3][4][5] The most widely accepted and validated method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][6]

Principle of the Method: The analytical method involves the extraction of DMAU and its active metabolite, DMA, from a serum matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. An internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., d5-DMA), is added at the beginning of the sample preparation process to ensure accuracy and precision by accounting for variations during extraction and analysis.[6][7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from samples with known concentrations.

I. Experimental Protocol: LC-MS/MS Quantification of DMAU and DMA in Serum

This protocol outlines a validated method for the simultaneous quantification of this compound (DMAU) and its active metabolite, Dimethandrolone (DMA), in human serum.

1. Materials and Reagents:

-

This compound (DMAU) reference standard[6]

-

Dimethandrolone (DMA) reference standard[6]

-

Stable isotope-labeled internal standards (e.g., d5-DMAU, d5-DMA)[6]

-

HPLC-grade acetonitrile, methanol, and water[6]

-

Formic acid (LC-MS grade)[6]

-

Steroid-free serum (for calibration standards and quality controls)[6]

-

Solid Phase Extraction (SPE) cartridges (e.g., WAX-55-65-20 mg columns)[6]

-

96-well collection plates

-

Centrifuge

-

Nitrogen evaporator

2. Sample Preparation Workflow: The sample preparation process is crucial for removing matrix interferences and concentrating the analytes. The workflow typically involves protein precipitation followed by solid-phase extraction (SPE).

Caption: Workflow for serum sample preparation.

3. Detailed Sample Preparation Steps:

-

Pipette 50 µL of serum (calibrators, quality controls, or unknown samples) into a 96-well plate.

-

Add the internal standard solution.

-

To precipitate proteins, add 200 µL of acetonitrile to each well.[6]

-

Mix (vortex) and then centrifuge the plate to pellet the precipitated proteins.[6]

-

Load the resulting supernatant onto a pre-conditioned SPE column.[6]

-

Wash the SPE column to remove residual matrix components.

-

Elute DMAU and DMA from the column using an appropriate solvent.

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen.[6]

-

Reconstitute the dried residue in a suitable volume (e.g., 60 µL) of reconstitution solvent, such as a mixture of acetonitrile and water.[6]

-

The sample is now ready for injection into the LC-MS/MS system.

4. Instrumentation and Analytical Conditions: Analysis is performed using an Ultra Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer.

| Parameter | Typical Setting |

| LC System | Waters Acquity UPLC or equivalent[6] |

| Analytical Column | Luna C8 (50 x 2.1 mm, 5 µm) or equivalent[6] |

| Mobile Phase A | 10 mM formic acid in water[6] |

| Mobile Phase B | 10 mM formic acid in acetonitrile[6] |

| Flow Rate | 0.45 mL/min[8] |

| Gradient | A gradient ramp appropriate for separating DMAU and DMA from matrix components (e.g., 3-minute ramp of 50–70% methanol)[8] |

| Injection Volume | 5 - 10 µL |

| MS System | Waters Xevo TQ-S Mass Detector or equivalent[6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |

| Analysis Mode | Multiple Reaction Monitoring (MRM)[6] |

| MRM Transitions | DMAU: 471.53 -> 169.14; DMA: 303.03 -> 109.03[6] |

II. Method Validation and Performance

The described analytical method has been validated to ensure its reliability for quantifying DMAU and DMA in serum.[6] Key validation parameters are summarized below.

| Validation Parameter | DMAU | DMA | Reference |

| Linearity (r²) | >0.99 | >0.99 (specifically 0.9956 for DMA) | [7] |

| Calibration Curve Range | 2–2000 ng/mL | 0.5–500 ng/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 0.5 - 1.0 ng/mL | [3][6] |

| Accuracy (Mean %) | 91.95%–102.15% | 87.20%–100.14% | [6] |

| Within-Run Precision (%CV) | < 8.18% | < 8.53% | [6] |

| Between-Run Precision (%CV) | < 11.7% | < 13.29% | [6] |

III. Metabolic Pathway of DMAU

DMAU is a prodrug that requires metabolic activation by endogenous esterases to cleave the undecanoate ester chain, releasing the active androgen, DMA.[1]

Caption: Metabolic conversion of DMAU to DMA.

IV. Conclusion

The LC-MS/MS method detailed in these notes provides a robust, sensitive, and specific approach for the simultaneous quantification of DMAU and its active metabolite DMA in serum. The validation data confirms that the method is accurate and precise, meeting the requirements for regulated bioanalysis in support of drug development programs.[9][10] Adherence to this protocol is essential for generating reliable data in pharmacokinetic and clinical studies.

References

- 1. This compound, a Novel, Nonaromatizable Androgen, Increases P1NP in Healthy Men Over 28 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine.org [endocrine.org]

- 3. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrial.be [clinicaltrial.be]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Evaluation of this compound in non‐human primates as a candidate for long‐acting injectable male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for the Clinical Administration of Dimethandrolone Undecanoate (DMAU)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the administration of Dimethandrolone Undecanoate (DMAU) in clinical trials, based on published research. DMAU is an investigational oral and long-acting injectable male contraceptive.

Participant Inclusion and Exclusion Criteria

Clinical trials for DMAU have specific criteria for participant enrollment to ensure safety and data validity.

Inclusion Criteria:

-

Healthy male volunteers, typically between the ages of 18 and 50.

-

Body Mass Index (BMI) generally under 33 kg/m ².

-

Normal findings on physical examination, medical history, and clinical laboratory tests.

-

Agreement to use an effective method of contraception with their partner during the trial.

Exclusion Criteria:

-

Participation in another clinical trial with an investigational drug within the previous 30 days.

-

Use of hormonal therapy within the last three months.

-

History of significant medical conditions, particularly those affecting the hypothalamic-pituitary-testicular axis, liver, or cardiovascular system.

-

Clinically significant abnormal laboratory findings at screening, including elevated Prostate-Specific Antigen (PSA).

-

History of hypertension.

-

Use of cannabis or other recreational drugs.

Oral DMAU Administration Protocols

Oral DMAU has been investigated in both single-dose and multiple-dose studies.

Single-Dose Escalation Studies

These studies aim to determine the pharmacokinetics and safety of single, increasing doses of DMAU.

-

Dosages: Escalating single doses ranging from 100 mg, 200 mg, up to 800 mg have been tested.[1]

-

Formulations: DMAU has been administered as a powder in a capsule and formulated in castor oil or a self-emulsifying drug delivery system (SEDDS).[2]

-

Administration: Participants typically receive a single oral dose of DMAU or a placebo. A key finding is that co-administration with a high-fat meal significantly increases the absorption of DMAU.[3][4]

28-Day Repeat-Dose Studies

These trials assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of daily oral DMAU administration.

-

Dosages: Daily doses of 100 mg, 200 mg, and 400 mg have been evaluated.[4][5][6]

-

Formulations: Both powder-in-capsule and castor oil/benzyl benzoate formulations have been used.[4][6]

-

Administration: Participants take the assigned dose of DMAU or placebo once daily with food for 28 consecutive days.[4][7]

Injectable DMAU Administration Protocol

Long-acting injectable formulations of DMAU are also under investigation.

-

Dosages: Single intramuscular (IM) injections of 80 mg, 240 mg, 480 mg, and 800 mg, and subcutaneous (SC) injections of 50 mg, 100 mg, and 200 mg have been studied.

-

Formulation: DMAU is typically formulated in castor oil/benzyl benzoate for injections.

-

Administration: A single IM injection is administered into the gluteal region, while SC injections are given in the abdomen.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key pharmacokinetic and pharmacodynamic data from oral DMAU clinical trials.

Table 1: Pharmacokinetic Parameters of Oral DMAU (400 mg Dose with Food)

| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) |

| Powder in Capsule | Higher than Castor Oil | Higher than Castor Oil |

| Castor Oil | Lower than Powder | Lower than Powder |

| SEDDS | Not specified | Not specified |

Note: While numerically different, the differences in Cmax and AUC between formulations were not always statistically significant in all studies.[3]

Table 2: Pharmacodynamic Effects of 28-Day Oral DMAU Administration

| DMAU Dose | Serum Testosterone Suppression | Serum LH Suppression | Serum FSH Suppression |

| 100 mg | Moderate | Moderate | Moderate |

| 200 mg | Marked | Marked | Marked |

| 400 mg | Marked (to <50 ng/dL) | Marked (to <1.0 IU/L) | Marked (to <1.0 IU/L) |

Data from a study where participants received daily oral DMAU for 28 days.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments conducted in DMAU clinical trials are outlined below.

Pharmacokinetic Analysis of DMAU and DMA

Objective: To quantify the concentrations of DMAU and its active metabolite, dimethandrolone (DMA), in serum over time.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Collection: Blood samples are collected at specified time points before and after DMAU administration (e.g., -0.5, 0, 0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours post-dose).[2] Serum is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To 100 µL of serum, add an internal standard solution (e.g., deuterated DMAU and DMA).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Liquid Chromatography: Use a C18 reverse-phase column to separate DMAU and DMA from other serum components. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typically employed.

-

Tandem Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for DMAU, DMA, and their internal standards for quantification.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the concentrations of DMAU and DMA in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated using non-compartmental analysis.

Hormonal Assays

Objective: To measure the serum concentrations of key reproductive hormones to assess the pharmacodynamic effects of DMAU.

Methodology: Immunoassays

-

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH):

-

Assay Principle: A sensitive, non-competitive fluoroimmunometric assay is typically used.

-

Procedure:

-

Pipette serum samples, calibrators, and controls into microtiter wells coated with a capture antibody specific for LH or FSH.

-

Add a detection antibody labeled with a fluorescent probe.

-

Incubate to allow for the formation of a "sandwich" complex (capture antibody - hormone - detection antibody).

-

Wash the wells to remove unbound reagents.

-

Measure the fluorescence intensity, which is directly proportional to the concentration of LH or FSH in the sample.

-

Calculate hormone concentrations based on a standard curve.

-

-

-

Total Testosterone:

-

Assay Principle: A competitive immunoassay is commonly employed.

-

Procedure:

-

Pipette serum samples, calibrators, and controls into microtiter wells.

-

Add a fixed amount of enzyme-labeled testosterone and a limited amount of anti-testosterone antibody.

-

Incubate to allow competition between the testosterone in the sample and the enzyme-labeled testosterone for binding to the antibody.

-

Wash the wells to remove unbound components.

-

Add a substrate that reacts with the enzyme to produce a color change.

-

Measure the absorbance of the color, which is inversely proportional to the concentration of testosterone in the sample.

-

Calculate testosterone concentrations from a standard curve.

-

-

Safety Monitoring

Objective: To monitor the safety and tolerability of DMAU administration.

Methodology: Standard Clinical Laboratory Tests

-

Blood Samples: Collect blood samples at baseline and at regular intervals throughout the study.

-

Analyses: Perform a comprehensive metabolic panel (including liver and kidney function tests), a complete blood count, and a lipid panel.

-

Vital Signs: Monitor blood pressure, heart rate, and other vital signs at study visits.

-

Adverse Event Reporting: Systematically collect and document any adverse events reported by the participants.

-

Mood and Sexual Function: Administer validated questionnaires, such as the Patient Health Questionnaire-9 (PHQ-9) for mood and the Psychosexual Daily Questionnaire (PDQ) for sexual function, at baseline and at the end of the treatment period.[8]

Mandatory Visualizations

Signaling Pathway of DMAU Action

Caption: Mechanism of action of DMAU for male contraception.

Experimental Workflow for a 28-Day Oral DMAU Clinical Trial

Caption: Workflow of a typical 28-day oral DMAU clinical trial.

References

- 1. Acceptability of oral this compound in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Revised Supplemental Materials 28-day DMAU PK/PD study - figshare - Figshare [figshare.com]

- 3. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 28 days of oral dimetha ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Formulation of Dimethandrolone Undecanoate for Improved Oral Bioavailability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethandrolone undecanoate (DMAU) is an investigational oral androgen and progestin being developed as a potential once-daily male contraceptive pill.[1][2][3] As a prodrug, DMAU is hydrolyzed in vivo to its active metabolite, dimethandrolone (DMA), which exhibits both androgenic and progestational activities, ideal for suppressing gonadotropins and endogenous testosterone production.[4][5][6][7]

A primary challenge in the development of oral DMAU is its poor bioavailability when administered as a simple powder, a common issue for lipophilic steroid compounds.[4][6][7] Research has demonstrated that formulation strategies, particularly lipid-based systems, and co-administration with food significantly enhance its absorption and pharmacokinetic profile.[8][9] These application notes provide an overview of formulation strategies and detailed protocols for the evaluation of DMAU formulations designed to improve oral bioavailability.

Formulation Strategies for Enhanced Oral Bioavailability

The oral bioavailability of DMAU is limited by its poor aqueous solubility. To overcome this, several lipid-based formulations have been investigated, which improve absorption primarily by promoting lymphatic transport, thus bypassing first-pass hepatic metabolism.[10][11]

Key Formulation Approaches:

-

Powder-in-Capsule (Micronized): The initial formulation tested. While safe, it demonstrates low absorption, especially under fasting conditions.[4][9] Co-administration with a high-fat meal is essential to achieve therapeutic concentrations.[9][12]

-

Oil-Based Solution (Castor Oil): Formulating DMAU in an oily vehicle like castor oil improves its absorption compared to the powder formulation when taken with food.[7][8] This approach leverages the body's natural lipid absorption pathways.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][14] This increases the surface area for absorption and enhances solubility.[15][16] For DMAU, SEDDS have shown to be effective, potentially even improving absorption under fasting conditions compared to other formulations.[4][7]

The undecanoate ester on DMAU is crucial as this long-chain fatty acid slows the clearance of the molecule, making it suitable for once-daily dosing.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic (PK) data from clinical studies comparing different oral formulations of DMAU.

Table 1: Single-Dose Pharmacokinetics of DMA and DMAU (400 mg Dose with High-Fat Meal)

| Formulation | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |

| Powder in Capsule | DMAU | 28.5 ± 14.1 | 243 ± 103 |

| DMA | 1.1 ± 0.5 | 13.9 ± 5.6 | |

| Castor Oil | DMAU | 20.3 ± 8.7 | 185 ± 68 |

| DMA | 1.5 ± 0.6 | 18.0 ± 6.9 | |

| SEDDS | DMAU | 23.5 ± 11.2 | 204 ± 88 |

| DMA | 1.6 ± 0.7 | 19.8 ± 8.5 |

Data adapted from studies comparing single 400 mg doses of DMAU administered with a high-fat meal.[4]

Table 2: Effect of Food on DMAU/DMA Pharmacokinetics (400 mg Dose)

| Formulation | Condition | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |

| Powder in Capsule | Fasting | DMA | Not consistently detectable | Not consistently detectable |

| With Food | DMA | 1.1 ± 0.5 | 13.9 ± 5.6 | |

| SEDDS | Fasting | DMAU | 6.1 ± 3.9 | 50.4 ± 34.6 |

| With Food | DMAU | 23.5 ± 11.2 | 204 ± 88 | |

| Fasting | DMA | 0.5 ± 0.3 | 5.2 ± 3.4 | |

| With Food | DMA | 1.6 ± 0.7 | 19.8 ± 8.5 |

Data highlights the significant impact of a high-fat meal on the bioavailability of DMAU and its active metabolite, DMA.[4][9] The SEDDS formulation shows some measurable absorption even in the fasting state.[4][7]

Experimental Protocols